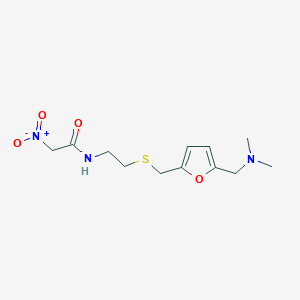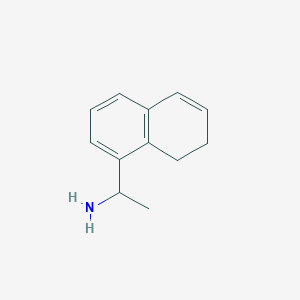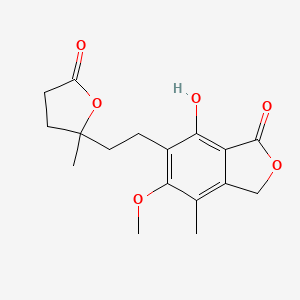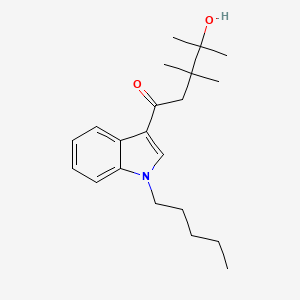
6-Chloroisoquinoline-3-carbonitrile
説明
6-Chloroisoquinoline-3-carbonitrile is a chemical compound with the molecular formula C10H5ClN2 and a molecular weight of 188.61 . It is also known by the name 3-Isoquinolinecarbonitrile, 6-chloro- .
Synthesis Analysis
The synthesis of 6-Chloroisoquinoline-3-carbonitrile involves the use of Zinc cyanide (Zn (NC)) (9CI) and Methanesulfonic acid, 1,1,1-trifluoro-, 6-chloro-3-isoquinolinyl ester . More detailed information about the synthesis process can be found in the referenced papers .Molecular Structure Analysis
The molecular structure of 6-Chloroisoquinoline-3-carbonitrile consists of a quinoline ring system with a chlorine atom at the 6th position and a carbonitrile group at the 3rd position . For a more detailed analysis of the molecular structure, please refer to the relevant papers .Chemical Reactions Analysis
The chemical reactions of chloroquinoline-3-carbonitrile derivatives have been extensively studied . These reactions involve the chloro substituent at the 2 or 4 and 2,4 positions, as well as the cyano substituent at the 3 position .Physical And Chemical Properties Analysis
The predicted boiling point of 6-Chloroisoquinoline-3-carbonitrile is 382.5±22.0 °C, and its predicted density is 1.36±0.1 g/cm3 . The pKa value is predicted to be 0.01±0.38 .科学的研究の応用
Chloroquinoline-3-carbonitriles Synthesis and Reactions
: Chloroquinoline-3-carbonitrile derivatives, including 6-Chloroisoquinoline-3-carbonitrile, have been extensively studied for their synthetic methods and chemical reactions. These compounds serve as precursors for the production of biologically active compounds through various types of chemical reactions. The review focuses on the synthesis and reactivity of these derivatives, highlighting their potential in generating a wide range of chemical structures (Mekheimer et al., 2019).
Optoelectronic and Charge Transport Properties
Exploration of Optoelectronic, Nonlinear and Charge Transport Properties : A study on hydroquinoline derivatives, which could include 6-Chloroisoquinoline-3-carbonitrile, investigated their structural, electronic, optical, and charge transport properties. These compounds were found to have potential as multifunctional materials due to their efficient charge transport tendency and multifunctional properties, as revealed by quantum chemical insights and analysis of frontier molecular orbitals (Irfan et al., 2020).
Biological Activity and Medicinal Chemistry
Optimization of 6,7-Disubstituted-4-(Arylamino)quinoline-3-carbonitriles : This research focused on the optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitrile derivatives as irreversible inhibitors of human epidermal growth factor receptor-2 (HER-2) and epidermal growth factor receptor (EGFR) kinases. These compounds, including possibly 6-Chloroisoquinoline-3-carbonitrile derivatives, demonstrated significant inhibitory activities against HER-2 kinase and the growth of HER-2 positive cells, highlighting their potential in cancer treatment (Tsou et al., 2005).
将来の方向性
特性
IUPAC Name |
6-chloroisoquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2/c11-9-2-1-7-6-13-10(5-12)4-8(7)3-9/h1-4,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCOYAOTMZOIIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(C=C2C=C1Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloroisoquinoline-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



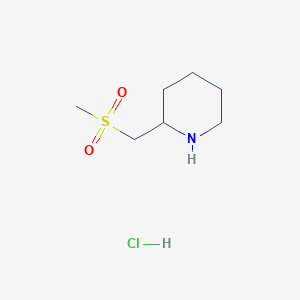
![4-[(4-Chlorophenyl)sulfonyl]cyclohexan-1-amine hydrochloride](/img/structure/B1431198.png)
![2-[(Propane-2-sulfonyl)methyl]piperidine hydrochloride](/img/structure/B1431200.png)
![3-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1431202.png)
![4-[2-(Methylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1431204.png)
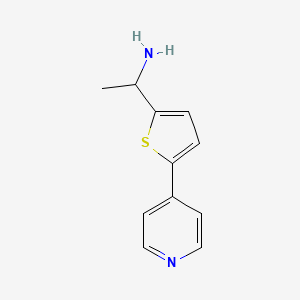
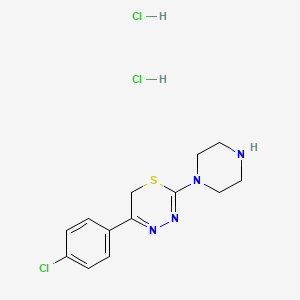
![Methyl 2-[(piperidin-4-ylmethyl)sulfanyl]acetate hydrochloride](/img/structure/B1431210.png)
![4-[(4-Methylpyrimidin-2-yl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B1431211.png)
![Methyl 2-[(piperidin-3-ylmethyl)sulfanyl]acetate hydrochloride](/img/structure/B1431213.png)
